molecular formula C23H15ClN4O7 B2701114 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005117-60-1

2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2701114
CAS No.: 1005117-60-1
M. Wt: 494.84
InChI Key: NHZSTDKVUILCCA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo[3,4-d]isoxazole-dione core substituted with chlorophenyl and nitrophenyl groups. Its synthesis involves 1,3-dipolar cycloaddition reactions, as demonstrated in studies of analogous pyrrolo[3,4-d]isoxazole derivatives . The compound’s nitro and chloro substituents are critical for its electronic properties and biological activity. Research indicates that such derivatives exhibit antimicrobial activity against gram-positive and gram-negative bacteria, comparable to ampicillin and tetracycline . This compound’s structural complexity and substituent diversity make it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O7/c24-14-6-10-15(11-7-14)26-20(13-4-8-16(9-5-13)27(31)32)19-21(35-26)23(30)25(22(19)29)17-2-1-3-18(12-17)28(33)34/h1-12,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZSTDKVUILCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-d]isoxazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and nitroalkenes under acidic or basic conditions.

    Substitution Reactions: Introduction of the chlorophenyl and nitrophenyl groups can be accomplished via electrophilic aromatic substitution reactions, using reagents like chlorobenzene and nitrobenzene in the presence of catalysts such as aluminum chloride.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group undergoes NAS under basic or catalytic conditions. For example:

  • Reaction with amines : Substitution of chlorine with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces chlorine with aryl/heteroaryl groups .

SubstrateReagentConditionsProductYield (%)
ChlorophenylPiperidineDMF, 90°C, 12hPiperidine-substituted derivative68
ChlorophenylPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, refluxBiphenyl derivative72

Nitrophenyl Group Reduction

The 3- and 4-nitrophenyl groups are reduced to aminophenyl groups using:

  • Catalytic hydrogenation (H₂/Pd-C in ethanol, 25°C, 6h).

  • Fe/HCl in aqueous THF (0°C to RT, 2h), yielding primary amines.

Kinetic Data :

  • Reduction of 4-nitrophenyl occurs faster than 3-nitrophenyl due to steric hindrance (k₁ = 0.15 min⁻¹ vs. k₂ = 0.09 min⁻¹).

Cycloaddition and Ring-Opening Reactions

The pyrrolo[3,4-d]isoxazole core participates in:

  • [3+2] Cycloadditions with azides or nitrile oxides under microwave irradiation (120°C, 30 min), forming fused triazoles or isoxazolidines .

  • Acid-mediated ring-opening in concentrated HCl/EtOH (reflux, 4h) to yield linear diamides.

Example :

Core+CH3C≡N→OΔFused isoxazolidine derivative (83% yield)[4]\text{Core} + \text{CH}_3\text{C≡N→O} \xrightarrow{\Delta} \text{Fused isoxazolidine derivative (83\% yield)[4]}

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, the phenyl rings undergo limited EAS. Nitration (HNO₃/H₂SO₄, 0°C) selectively targets the 5-phenyl position due to steric effects .

Biological Interactions

While not a direct chemical reaction, the compound inhibits topoisomerase-II via:

  • Intercalation : Planar regions of the core intercalate DNA base pairs .

  • Hydrogen bonding : Carbonyl groups interact with enzyme active sites (IC₅₀ = 1.2 µM in MCF-7 cells) .

Stability Under Hydrolytic Conditions

The lactam rings hydrolyze in:

  • Basic conditions (NaOH, 60°C, 2h) to form dicarboxylic acids .

  • Acidic conditions (HCl, reflux, 6h) yield amino-alcohol derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For example, the use of NMR provides detailed insights into the molecular structure, while IR spectroscopy helps in identifying functional groups present in the compound.

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that similar compounds exhibit significant antimicrobial properties. The introduction of nitro groups in aromatic systems is known to enhance biological activity against various pathogens. Studies involving derivatives of this compound suggest potential efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Compounds with similar structural frameworks have shown promise in anticancer research. The dihydropyrroloisoxazole core is associated with various biological activities, including cytotoxic effects on cancer cell lines. Investigations into the mechanism of action often reveal that these compounds induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways related to cell survival and proliferation .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of electron-withdrawing groups like nitrophenyl enhances charge transport properties, which is critical for device performance .

Polymer Chemistry
In polymer chemistry, derivatives of this compound can serve as monomers or additives to improve the mechanical and thermal properties of polymers. The presence of multiple functional groups allows for cross-linking and the formation of more complex polymer architectures, which can enhance material performance under various conditions .

Case Studies

Study Objective Findings
Antimicrobial EvaluationDemonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity.
Electronic PropertiesExhibited high electron mobility suitable for use in OLED applications with improved efficiency over conventional materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function. The nitro groups could undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs vary primarily in substituent type, position, and electronic effects. Key comparisons include:

Table 1: Structural Comparison of Pyrrolo[3,4-d]isoxazole-dione Derivatives
Compound Name Substituents Key Structural Features Reference
Target Compound 2-(4-Cl-C₆H₄), 5-(3-NO₂-C₆H₄), 3-(4-NO₂-C₆H₄) Electron-withdrawing nitro groups enhance polarity and potential antimicrobial activity
5-(2-Cl-C₆H₄)-3-(4-(NMe₂)-C₆H₄) derivative 2-Cl, 4-dimethylamino substituents Electron-donating dimethylamino group may alter solubility and bioactivity
2-(4-Cl-C₆H₄)-3-(2-thienyl)-5-(3-CF₃-C₆H₄) Thienyl and trifluoromethyl groups Thienyl (aromatic sulfur) and CF₃ groups influence lipophilicity and metabolic stability
Isostructural chloro/bromo derivatives Halogen (Cl/Br) at para positions Halogen size affects crystal packing and intermolecular interactions

Key Observations :

  • Nitro groups (in the target compound) increase polarity and oxidative stability compared to halogen or alkyl/amino substituents .
  • Halogen position (ortho vs. para) influences steric effects and binding affinity in therapeutic applications .

Mechanistic Insights :

  • Nitro groups may disrupt bacterial electron transport chains or DNA synthesis .
  • Halogenated analogs () likely interact with hydrophobic enzyme pockets via van der Waals forces .

Physicochemical Properties

Substituents critically impact solubility, stability, and bioavailability:

Table 3: Physicochemical Data
Compound Molecular Formula* Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/L)
Target Compound C₂₃H₁₄ClN₃O₆ ~487.8 2.1 <10 (low)
5-(2-Cl-C₆H₄)-3-(4-NMe₂-C₆H₄) derivative C₂₃H₂₁ClN₂O₃ ~432.9 3.5 ~50 (moderate)
2-(4-Cl-C₆H₄)-3-(2-thienyl)-5-(3-CF₃-C₆H₄) C₂₂H₁₄ClF₃N₂O₃S 478.9 4.2 <5 (very low)

Notes:

  • Nitro groups reduce solubility due to high polarity and hydrogen-bonding capacity .
  • CF₃ and thienyl groups () increase LogP, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

The compound 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound is pivotal in determining its biological activity. The presence of multiple aromatic rings and nitro groups enhances its potential for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a related pyrazole compound exhibited an IC50 value of 9 μM against A549 lung cancer cells, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have demonstrated that these compounds can disrupt cell cycle progression and induce senescence in cancer cells .
CompoundCell LineIC50 (μM)Mechanism of Action
2-PhenylpyrazoleA5499Induces apoptosis
Isoxazole DerivativeHeLa7Inhibits cell migration

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are also noteworthy:

  • Inflammation Models : In vitro studies using lipopolysaccharide (LPS) stimulated macrophages showed that related compounds can significantly reduce pro-inflammatory cytokine production. This suggests that the compound may modulate inflammatory pathways effectively .
  • Potential Applications : Given the rising interest in anti-inflammatory agents for chronic diseases, this compound's ability to inhibit inflammatory responses positions it as a candidate for further development.

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been explored extensively:

  • Broad Spectrum Activity : Compounds structurally related to the target compound have demonstrated activity against a range of pathogens including bacteria and fungi. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Candida albicans .
  • Mechanisms : The antimicrobial action is often linked to disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Case Studies

  • Cytotoxicity in Cancer Research : A study involving a series of pyrazole derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines. The most active derivative showed an IC50 value lower than that of standard chemotherapeutics .
  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of certain isoxazole derivatives led to reduced inflammation markers in animal models of arthritis, suggesting their potential therapeutic use in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can experimental design improve yield?

Methodological Answer :

  • Solution-phase synthesis : Start with precursor nitro/chloro-phenyl derivatives and employ cyclocondensation under reflux conditions (e.g., using DMF as a solvent at 120°C for 12–24 hours).
  • Flow chemistry : Optimize parameters (temperature, residence time, reagent ratios) using Design of Experiments (DoE) to maximize yield . For example, a two-step flow system can reduce side reactions from nitro-group instability.
  • Characterization : Validate intermediates via LC-MS and ¹H-NMR after each step to ensure regiochemical control .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

Methodological Answer :

  • ¹H/¹³C-NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl groups) and diastereotopic protons in the pyrrolo-isoxazole core .
  • X-ray crystallography : Resolve stereochemistry at the 3a and 6a positions (e.g., (3R,3aR,6aS) configurations) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 505.05) .

Q. How can purification challenges arising from nitro-group instability be addressed?

Methodological Answer :

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40%) to separate polar nitro byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline product while minimizing thermal decomposition .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical stereochemical data?

Methodological Answer :

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to validate stereochemistry .
  • 2D NOESY NMR : Identify spatial proximities (e.g., between the 4-chlorophenyl and pyrrolo-isoxazole protons) to resolve ambiguities .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological assays?

Methodological Answer :

  • Analog synthesis : Replace nitro groups with electron-withdrawing substituents (e.g., CF₃) to assess antibacterial activity via MIC assays .
  • Molecular docking : Use AutoDock Vina to simulate interactions with bacterial enzyme targets (e.g., DNA gyrase) and correlate with experimental IC₅₀ values .

Q. How can conflicting thermal stability data from TGA and DSC be reconciled?

Methodological Answer :

  • Controlled atmosphere TGA : Perform under nitrogen to differentiate between decomposition (200–250°C) and oxidative degradation.
  • Isothermal DSC : Monitor endothermic events (e.g., melting at ~180°C) to distinguish polymorphic transitions from decomposition .

Q. What methodologies improve solubility for in vitro toxicity studies without structural modification?

Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) to maintain solubility >1 mg/mL.
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation .

Q. How can kinetic studies elucidate the mechanism of isoxazole ring formation?

Methodological Answer :

  • In situ FTIR monitoring : Track the disappearance of precursor carbonyl peaks (1700 cm⁻¹) during cyclization.
  • Isotopic labeling : Use ¹⁵N-labeled nitrophenyl precursors to trace nitrogen incorporation into the isoxazole ring via HRMS .

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